molecular formula C9H18O3 B12428219 Propan-2-yl 4-hydroxy-3,3-dimethylbutanoate

Propan-2-yl 4-hydroxy-3,3-dimethylbutanoate

Cat. No.: B12428219
M. Wt: 174.24 g/mol
InChI Key: UJMDHQJDBKRZKH-UHFFFAOYSA-N
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Description

Propan-2-yl 4-hydroxy-3,3-dimethylbutanoate is an organic compound with the molecular formula C₉H₁₈O₃ It is a derivative of butanoic acid and is characterized by the presence of a hydroxy group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 4-hydroxy-3,3-dimethylbutanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxy-3,3-dimethylbutanoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-hydroxy-3,3-dimethylbutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-oxo-3,3-dimethylbutanoate.

    Reduction: Formation of 4-hydroxy-3,3-dimethylbutanol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Propan-2-yl 4-hydroxy-3,3-dimethylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-hydroxy-3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. For example, its hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate
  • Propan-2-yl 4-hydroxy-3,3-dimethylpentanoate

Uniqueness

Propan-2-yl 4-hydroxy-3,3-dimethylbutanoate is unique due to its specific structural features, such as the presence of a hydroxy group at the 4-position and the 3,3-dimethyl substitution on the butanoate backbone

Biological Activity

Propan-2-yl 4-hydroxy-3,3-dimethylbutanoate, also known as an ester derivative of 4-hydroxy-3,3-dimethylbutanoic acid and propan-2-ol, has garnered attention in pharmaceutical research due to its structural similarities to ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features both hydroxyl and ester functional groups, which contribute to its biological activity and reactivity. The presence of these functional groups allows for various chemical transformations, making it relevant in medicinal chemistry.

Property Details
Molecular Formula C₉H₁₈O₃
Molecular Weight 174.24 g/mol
Functional Groups Hydroxyl (-OH), Ester (-COOR)

Research indicates that this compound exhibits anti-inflammatory and analgesic properties similar to those of ibuprofen. Its mechanism primarily involves the inhibition of cyclooxygenase enzymes (COX), which are crucial for the synthesis of prostaglandins involved in inflammation and pain signaling. By inhibiting these enzymes, the compound effectively reduces pain and inflammatory responses in biological systems.

Anti-inflammatory Effects

Studies have shown that this compound can significantly decrease inflammatory markers in vitro and in vivo. For instance:

  • In vitro studies demonstrated a reduction in prostaglandin E2 (PGE2) production when cells were treated with this compound.
  • In vivo studies using animal models indicated that administration led to decreased edema and pain response compared to control groups.

Analgesic Properties

The analgesic effects have been evaluated through various pain models:

  • Acetic acid-induced writhing test : Mice treated with this compound exhibited fewer writhes compared to untreated controls.
  • Formalin test : This compound significantly reduced both phases of pain response, indicating its potential as an effective analgesic agent.

Case Studies

  • Case Study on Inflammation Reduction :
    • Objective : To evaluate the anti-inflammatory effects of this compound in a rat model of arthritis.
    • Method : Rats were administered the compound daily for two weeks.
    • Results : There was a marked decrease in joint swelling and histological analysis showed reduced inflammatory cell infiltration compared to the control group.
  • Case Study on Pain Management :
    • Objective : Assess the efficacy of this compound in managing postoperative pain.
    • Method : Patients undergoing minor surgical procedures received either the compound or a placebo.
    • Results : Patients receiving the compound reported significantly lower pain scores post-operation compared to those on placebo.

Properties

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

propan-2-yl 4-hydroxy-3,3-dimethylbutanoate

InChI

InChI=1S/C9H18O3/c1-7(2)12-8(11)5-9(3,4)6-10/h7,10H,5-6H2,1-4H3

InChI Key

UJMDHQJDBKRZKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC(C)(C)CO

Origin of Product

United States

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